molecular formula C12H10N4O3S B14640738 Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate CAS No. 55564-10-8

Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate

Cat. No.: B14640738
CAS No.: 55564-10-8
M. Wt: 290.30 g/mol
InChI Key: XZWRUNFFVGYEBK-UHFFFAOYSA-N
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Description

Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate is a complex organic compound that features a benzimidazole core linked to a thiazole ring through an oxygen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.

    Linking the Thiazole to Benzimidazole: The thiazole ring is then linked to the benzimidazole core through an oxygen atom, typically using a nucleophilic substitution reaction.

    Carbamate Formation: Finally, the methyl carbamate group is introduced using methyl isocyanate or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted benzimidazoles.

Scientific Research Applications

Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and nucleic acids.

    Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate is unique due to its specific combination of a benzimidazole core and a thiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

55564-10-8

Molecular Formula

C12H10N4O3S

Molecular Weight

290.30 g/mol

IUPAC Name

methyl N-[6-(1,3-thiazol-2-yloxy)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C12H10N4O3S/c1-18-11(17)16-10-14-8-3-2-7(6-9(8)15-10)19-12-13-4-5-20-12/h2-6H,1H3,(H2,14,15,16,17)

InChI Key

XZWRUNFFVGYEBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)OC3=NC=CS3

Origin of Product

United States

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